molecular formula C11H11NO4 B7907477 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid

7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid

Cat. No.: B7907477
M. Wt: 221.21 g/mol
InChI Key: RQYJDSCEFXCNEP-UHFFFAOYSA-N
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Description

7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroquinoline to the corresponding quinoline derivative.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions at the aromatic ring, particularly at positions 5 and 8.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7-Methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

Comparison: Compared to these similar compounds, 7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYJDSCEFXCNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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